molecular formula C11H16O3 B1666787 2-[2-(Benzyloxy)ethoxy]ethanol CAS No. 2050-25-1

2-[2-(Benzyloxy)ethoxy]ethanol

Cat. No.: B1666787
CAS No.: 2050-25-1
M. Wt: 196.24 g/mol
InChI Key: LJVNVNLFZQFJHU-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethoxy]ethanol: is an organic compound with the molecular formula C11H16O3 di(ethylene glycol) benzyl ether . This compound is a colorless to almost colorless liquid with a mild rose-like odor. It is soluble in water and various organic solvents, making it a versatile chemical in different applications .

Scientific Research Applications

2-[2-(Benzyloxy)ethoxy]ethanol has several applications in scientific research, including:

Safety and Hazards

The compound is harmful if swallowed and causes skin irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The compound has potential applications in the synthesis of a series of PROTACs . It can also be used in the synthesis of benzyloxy ethyl methacrylate monomer by esterification with methacryloyl chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The common preparation method for 2-[2-(Benzyloxy)ethoxy]ethanol involves the reaction of 2-bromoethanol with benzyl alcohol to generate 2-(benzyloxy)ethanol . This intermediate is then reacted with chloroethanol to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale organic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Benzyloxy)ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(Benzyloxy)ethanol
  • Ethylene glycol monobenzyl ether
  • Triethylene glycol monobenzyl ether

Comparison: 2-[2-(Benzyloxy)ethoxy]ethanol is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it more versatile compared to similar compounds like 2-(Benzyloxy)ethanol, which has a simpler structure and may not offer the same range of applications .

Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVNVNLFZQFJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281959
Record name 2-[2-(Benzyloxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-25-1
Record name 2-[2-(Benzyloxy)ethoxy]ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Benzyloxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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